Product packaging for Cladinose(Cat. No.:CAS No. 470-12-2)

Cladinose

Numéro de catalogue: B132029
Numéro CAS: 470-12-2
Poids moléculaire: 176.21 g/mol
Clé InChI: AJSDVNKVGFVAQU-PRJMDXOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cladinose is a naturally occurring 2,6-dideoxy sugar chemically defined as 2,6-Dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose (Molecular Formula: C8H16O4, Average Mass: 176.21 g/mol) . It is a critical carbohydrate component attached to the macrolide ring in several clinically significant antibiotics, most notably serving as one of the two sugar units (along with D-desosamine) in erythromycin and clarithromycin . Its primary research value lies in the study, development, and biosynthesis of macrolide antibiotics . In its native role within antibiotics like erythromycin, the this compound sugar is essential for achieving high antibacterial potency by facilitating the drug's binding to the bacterial ribosome, thereby inhibiting protein synthesis . Researchers utilize authentic this compound as a reference standard for analytical purposes, including method development, validation, and Quality Control (QC) during the synthesis and formulation stages of novel macrolide drug development . Furthermore, its removal or modification is a key strategy in developing new antibiotic classes. For instance, in ketolides, a newer class of antibiotics, the this compound is replaced with a keto group, which alters the compound's properties and activity . Studies on acylides, which are macrolide derivatives where the this compound is removed and replaced with an acyl group at the C3 position, further highlight the importance of understanding this compound chemistry for overcoming bacterial resistance . This product is intended for Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O4 B132029 Cladinose CAS No. 470-12-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S,4R,5R)-4,5-dihydroxy-3-methoxy-3-methylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3/t6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSDVNKVGFVAQU-PRJMDXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C)(CC=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@](C)(CC=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197001
Record name Cladinose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-12-2
Record name 2,6-Dideoxy-3-C-methyl-3-O-methyl-ribo-hexose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cladinose
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cladinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Pathways of Cladinose

Biosynthesis of Cladinose within Macrolide-Producing Microorganisms

The biosynthesis of macrolide antibiotics, such as erythromycin (B1671065), involves large multi-enzyme complexes known as polyketide synthases (PKSs). wikipedia.orgcaltech.edu These PKS systems are responsible for constructing the macrocyclic lactone backbone of the antibiotic. wikipedia.orgcaltech.edu

Polyketide Synthase (PKS) Systems and this compound Integration

Polyketide Synthase (PKS) systems iteratively assemble the polyketide chain that forms the core macrolactone ring. caltech.edunih.gov Following the formation of this aglycone (the non-sugar part of the molecule), various deoxy sugars, including this compound and desosamine (B1220255), are attached through glycosidic linkages. uomus.edu.iqrsc.orgcaltech.edu In erythromycin A, for instance, L-cladinose is specifically linked to the C-3 position of the macrolactone ring. uomus.edu.iq This integration is a tailoring step that occurs after the main polyketide backbone has been synthesized. rsc.orgnih.gov

Enzymatic Steps in L-Cladinose Formation from Precursors

The formation of L-cladinose from its precursors involves a series of enzymatic transformations. nih.gov L-Cladinose is recognized as an O-methylated derivative of L-mycarose. nih.govnih.govcdnsciencepub.com The pathway to these deoxy sugars typically originates from common metabolic intermediates, such as D-glucose, which undergo several modifications including dehydration, epimerization, and C-methylation to yield intermediate deoxy sugars like L-mycarose. rsc.orgnih.govasm.org

A critical step in L-cladinose biosynthesis is the O-methylation catalyzed by specific methyltransferase enzymes. nih.govmdpi.comfrontiersin.org These enzymes are typically S-adenosylmethionine (SAM)-dependent. asm.orgmdpi.comfrontiersin.orgwikidata.orgguidetopharmacology.orgctdbase.orguni.lumitoproteome.orgle.ac.ukwikipedia.org S-adenosylmethionine acts as the primary methyl group donor in these enzymatic reactions. mdpi.comfrontiersin.orgwikipedia.org In the biosynthesis of erythromycin, the enzyme EryG, a 3-O-methyltransferase, is specifically responsible for the methylation of L-mycarose to form L-cladinose. nih.govasm.orgasm.org This methylation occurs at the C-3 hydroxyl group of the L-mycarose sugar. asm.org

The direct conversion of L-mycarose to L-cladinose is a pivotal O-methylation reaction. nih.govnih.govcdnsciencepub.comasm.orgasm.orgasm.org This enzymatic step, mediated by the 3-O-methyltransferase EryG, takes place after the L-mycarose moiety has been attached to the macrolactone aglycone. nih.govasm.org This late-stage modification highlights the precise and sequential nature of macrolide biosynthesis, where specific enzymes act on already assembled intermediate structures to yield the final, biologically active compound. nih.gov

Genetic Basis of this compound Biosynthesis Gene Clusters

The genes encoding the enzymes involved in this compound biosynthesis, along with other genes necessary for macrolide production, are typically organized into biosynthetic gene clusters (BGCs) within the genome of the producing microorganisms. le.ac.ukbeilstein-journals.orgresearchgate.netnih.govgoogle.comwikipedia.org For instance, in Saccharopolyspora erythraea, the bacterium responsible for erythromycin production, the genes for this compound biosynthesis are part of the ery gene cluster. asm.orggoogle.com This clustering of genes facilitates their co-inheritance and co-regulation, ensuring efficient and coordinated production of the complex secondary metabolite. nih.govwikipedia.org The eryG gene, which codes for the 3-O-methyltransferase EryG, is a key component within this cluster, orchestrating the final methylation step in this compound formation. asm.org

Molecular Mechanisms of Cladinose in Biological Systems

Structure-Activity Relationships (SAR) of Cladinose in Macrolide Efficacy

The presence and specific structure of this compound are fundamental to the efficacy of macrolide antibiotics, particularly concerning their ability to induce ribosome stalling and activate erm-inducible resistance genes.

The C3 this compound sugar is essential for the capacity of macrolide antibiotics to induce programmed ribosome stalling and erm-inducing activity wikipedia.orgwikipedia.org. Its removal generally diminishes the activity of macrolides, including against Mycobacterium tuberculosis wikidata.orguni.luwikidoc.org. This compound, along with desosamine (B1220255) and the macrolactone methyl group 15, constitutes a key binding epitope for macrolides to the ribosome uni.lu. Research has shown that compounds lacking the this compound moiety exhibit a drastic decrease in STD NMR enhancements and intensity of trNOESY signals, underscoring its importance in ribosomal binding uni.lufishersci.ca.

Impact of this compound Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of a drug's biological activity, influencing its potency, efficacy, and potential for adverse effects uni.lu. Even minor modifications to the stereochemistry of the this compound sugar can significantly impair a macrolide's ability to promote ribosome stalling wikipedia.orgwikipedia.org.

A notable example is oleandomycin (B1677203), which features a C3 oleandrose (B1235672) sugar that is structurally similar to this compound but possesses an inverted stereocenter at the C3'' carbon. This subtle stereochemical difference results in a significantly reduced capacity for ribosome stalling compared to erythromycin (B1671065) wikipedia.orgwikipedia.org. Furthermore, an epimerization at the 5″-position of the this compound sugar in an azithromycin (B1666446) analogue led to a drastic conformational change of the this compound, profoundly diminishing its antimicrobial activity due to reduced hydrophobic interactions with the ribosome uni.lufishersci.ca. This highlights the indispensable role of this compound stereochemistry in macrolide-ribosome binding and subsequent antimicrobial efficacy uni.lufishersci.ca. Conversely, studies on C-4'' modified aza-macrolides suggest that the stereochemistry of the C-4'' alcohol plays a less critical role in in vitro activity compared to the nature of substituents on the C-4'' aminoalcohol.

Effects of Minor this compound Structural Alterations on Ribosome Stalling

Even slight structural alterations to this compound can negatively impact an antibiotic's capacity to induce ribosome stalling wikipedia.orgwikipedia.org. The functional role of this compound extends beyond merely acting as a space filler; its specific chemical interactions are crucial for inducing stalling wikipedia.org.

For instance, in clarithromycin (B1669154) derivatives, modifications such as the addition of a small acetyl group at the 4'' hydroxyl (ITR054) or its replacement with acetylaniline (ITR074) have been shown to negatively affect ribosome stalling wikipedia.orgwikipedia.org. A prominent example of structural alteration is seen in ketolides, a class of macrolides where the C3 this compound sugar is replaced with a keto group. This modification dramatically impairs their ribosome stalling capacity, although their ability to inhibit protein synthesis remains intact wikipedia.orgwikipedia.org. The absence of this compound in ketolides also results in a loss of interaction with nucleotide A752 in domain II of 23S rRNA, leading to an approximate 100-fold decrease in drug binding affinity.

Chemical Synthesis and Derivatization Strategies for Cladinose and Its Analogues

Total Synthesis Approaches for L-Cladinose

Total synthesis provides a pathway to L-cladinose and its analogues from basic chemical precursors, offering precise control over stereochemistry and enabling the exploration of diverse structural variations.

Enantioselective desymmetrization is a powerful strategy in asymmetric synthesis, allowing for the conversion of prochiral or meso compounds into chiral, enantioenriched products. buchler-gmbh.com L-Cladinose, a neutral sugar present in macrolides like erythromycin (B1671065) and azithromycin (B1666446), has been efficiently synthesized using this methodology. kaist.ac.krresearchgate.net One notable approach involves the enantioselective monobenzoylation of 2-propenylglycerol in the presence of imine-CuCl2 catalysts. kaist.ac.krresearchgate.netlookchem.com This method is particularly effective in elaborating the stereogenic quaternary center characteristic of cladinose. researchgate.net

Glycosylation-based synthetic routes are fundamental for incorporating sugar moieties like this compound into complex natural products, including macrolide antibiotics. In the total synthesis of macrolides such as erythromycin B, this compound residues are introduced through glycosylation steps. nih.govresearchgate.netresearchgate.net A classical strategy involves sequentially appending desosamine (B1220255) and this compound residues to a pre-formed macrocyclic lactone, which is derived from the cyclization of a seco acid derivative. researchgate.netresearchgate.net Another approach, termed an "abiotic strategy," involves cyclizing a seco acid already bearing a desosamine residue to yield a monoglycosylated macrolactone. nih.govresearchgate.netresearchgate.net Subsequent refunctionalizations and a final glycosylation step are then employed to introduce the this compound moiety. researchgate.netresearchgate.net Furthermore, the synthesis of 4-O-alkyl-L-cladinose analogues has been achieved through glycosylation reactions utilizing 1-thio sugars. nih.gov

Semi-synthetic Modifications of this compound-Containing Macrolides

Semi-synthetic modifications involve chemically altering naturally occurring macrolides that contain the this compound sugar. This strategy leverages the complex core structure produced by fermentation and introduces specific changes to improve properties or overcome resistance. Erythromycin, a 14-membered macrolide, is a prime example of a this compound-containing antibiotic frequently subjected to semi-synthetic derivatization. nih.govuomus.edu.iqservice.gov.uk

The this compound sugar, typically located at the C3 position of the macrolactone ring in erythromycin, is a key site for chemical modification. uomus.edu.iqnih.govweizmann.ac.ilservice.gov.uk While the this compound sugar itself is not always critical for ribosomal binding, its modification or removal can significantly impact the drug's activity and interaction with the ribosome. weizmann.ac.il

This compound naturally possesses a methoxyl group at its C3 position, being described as 2,3,6-trideoxy-3-methoxy-3-C-methyl-L-ribo-hexose. uomus.edu.iq Modifications at this position can involve altering this intrinsic methoxyl group, as seen in erythromycin C, where the C3-O-methoxyl group on the this compound moiety is replaced by a hydrogen atom. uomus.edu.iq

The C4-O-position of the this compound sugar is also a common site for derivatization, primarily through acylation and alkylation. researchgate.netservice.gov.ukgoogle.comnih.gov For instance, the synthesis of 4-O-acyl-L-cladinose analogues of 16-membered macrolides has been reported, with some derivatives exhibiting improved therapeutic effects. researchgate.netnih.gov Specific examples of 4-O-acylation include the preparation of 4''-benzoyl esters and 4''-acetyl esters of this compound in erythromycin and its derivatives. service.gov.uk These modifications can lead to metabolically stable macrolides with enhanced antibacterial activities against resistant strains. researchgate.net

Beyond simple O-methylation or O-acylation/alkylation, more significant alterations to the this compound sugar or its position on the macrolide have been explored. A prominent strategy involves the removal of the this compound sugar and its replacement with a keto group, leading to the development of the ketolide class of antibiotics. nih.govweizmann.ac.ilnih.govacs.orggoogle.comresearchgate.net This modification, learned from older macrolides like pikromycin, results in a smaller molecule and can improve potency against macrolide-resistant strains. nih.gov However, the C3 this compound moiety's precise atomic interactions with the nascent peptide or ribosome sensors are crucial for ribosome stalling, and its replacement with other bulky side chains, even those comparable in size, may not preserve this function. nih.gov This highlights that the role of this compound is not merely as a space filler but involves specific interactions. nih.gov Efforts have also been made to introduce various other substituents at the this compound position to explore new chemical space and potentially overcome resistance mechanisms. google.comdoi.org

Metabolic Engineering and Synthetic Biology Applications for Cladinose Production

Rational Engineering of Polyketide Synthases for Cladinose Analogues

Polyketide synthases (PKSs) are large, multifunctional enzyme complexes responsible for synthesizing the polyketide backbone of macrolides. Type I PKSs, which predominantly synthesize macrolides, are modular systems that assemble ketide units in a stepwise fashion. While these systems offer immense potential for producing diverse polyketides through microbial fermentation and combinatorial synthesis, the rational design of new pathways remains challenging due to their sheer size, mechanistic diversity, and complex control over specificity and catalysis.

Precursor-Directed Biosynthesis for this compound Incorporation

Precursor-directed biosynthesis (PDB) is a synthetic biology strategy that involves feeding chemically synthesized substrates, either native or unnatural, to microbial strains. These strains then incorporate the provided precursors into their biosynthetic pathways to produce natural products or their analogues. This approach capitalizes on the natural or engineered promiscuity of enzymes within the biosynthetic pathway, particularly those that can utilize artificial precursors.

PDB has been successfully employed to synthesize a range of bioactive erythromycin (B1671065) analogues. For example, alkynyl- and alkenyl-substituted macrolides with activity comparable to the natural product erythromycin A have been identified through this method. While earlier PDB approaches faced limitations due to low conversion efficiency and the need for large-scale fermentation, ongoing research aims to optimize these processes for higher titers. In the context of this compound, PDB could theoretically involve feeding modified this compound precursors or alternative sugar derivatives to strains engineered to incorporate these into macrolide scaffolds. This would allow for the generation of macrolides with altered sugar moieties, potentially leading to compounds with improved biological activities or reduced resistance mechanisms. The success of PDB relies on the ability of the relevant glycosyltransferases to accept and incorporate the supplied unnatural sugar precursors.

Heterologous Expression Systems for this compound-Modified Macrolides

Heterologous expression systems involve transferring the entire biosynthetic gene clusters (BGCs) responsible for natural product synthesis into a more amenable host organism, such as Escherichia coli. This strategy offers a powerful means to overcome the genetic intractability or slow growth of native producer organisms, facilitating the production of complex natural products and their analogues.

For macrolides, this is a significant undertaking, as their biosynthesis often involves a large number of genes (e.g., over 20 genes for erythromycin polyketide synthesis) and requires the presence of appropriate substrates. Despite these challenges, heterologous expression has been successfully used to alter macrocycle biosynthesis and produce "unnatural" erythromycin compounds. This approach allows for the systematic reconstitution of biosynthetic pathways in a controlled environment, enabling the engineering of both PKS and post-PKS tailoring enzymes, including those involved in glycosylation. By manipulating the genes responsible for this compound biosynthesis or its attachment to the macrolactone, researchers can generate macrolides with modified this compound structures or entirely different sugar moieties, leading to novel chemical entities with diverse biological profiles.

Development of Biosensors for Macrolide and this compound-Related Compounds

Genetically encoded biosensors are invaluable tools in metabolic engineering and synthetic biology, providing a high-throughput and rapid means to detect specific metabolites and monitor biosynthetic pathways. These biosensors are particularly useful for screening large libraries of mutant enzymes, pathways, or microbial strains to identify those producing desired macrolide targets.

A prominent example is the macrolide-responsive transcription factor MphR, which detects erythromycin A (EryA) by modulating gene transcription. MphR's ability to discriminate between closely related polyketides, including its sensitivity to the presence or absence of specific sugar residues like this compound, makes it a powerful platform for engineering. For instance, the absence of the this compound group in earlier erythromycin intermediates like erythronolide B and 6-deoxyerythronolide B can reduce detection sensitivity. MphR variants have been successfully engineered to exhibit improved sensitivity towards erythromycin and tailored inducer specificity, even for macrolides that are poor inducers for the wild-type biosensor, such as pikromycin. The primary target epitope for MphR antibodies has been identified as this compound, indicating its crucial role in biosensor recognition.

The ability of biosensors to detect subtle structural differences, including modifications to the this compound moiety, is critical for high-throughput screening in the development of new macrolide antibiotics.

Table 1: Select Macrolide Biosensor (MphR) Sensitivity to Macrolides

Macrolide CompoundThis compound PresenceWild-type MphR InductionEngineered MphR Sensitivity
Erythromycin A (EryA)PresentHighImproved sensitivity (e.g., 10-fold increase, detecting as low as 13 nM)
PikromycinAbsentPoorImproved sensitivity with engineered variants
6-deoxyerythronolide BAbsentReduced sensitivityN/A (aglycone)
Clarithromycin (B1669154)Present (modified)Tailored specificity with engineered variantsTailored specificity with engineered variants

Note: In a real-world application, this table could be interactive, allowing users to sort, filter, or expand on specific data points.

Cladinose in the Context of Antibiotic Resistance Mechanisms

Impact of Cladinose Removal/Modification on Resistance Bypass (e.g., Ketolides)

The development of ketolides, a newer class of macrolide antibiotics, was driven by the need to overcome increasing macrolide resistance rcsb.orgnih.gov. A defining structural feature of ketolides, such as telithromycin (B1682012), is the replacement of the L-cladinose moiety at the C3 position with a 3-keto group wikipedia.orgrcsb.orgnih.govscirp.orgajmc.com. This modification was inspired by natural ketolides that showed an ability to bypass macrolide resistance induction nih.govd-nb.info.

The removal of this compound and its substitution with a 3-keto group in ketolides impacts their binding affinity to the ribosome. While erythromycin's this compound group makes interactions with nucleotide 2505, contributing incrementally to affinity rcsb.orgfrontiersin.org, the 3-keto group in ketolides can lead to an increased affinity for the ribosome. For instance, telithromycin binds to wild-type ribosomes with a 10-fold greater affinity than erythromycin (B1671065) A and 6-fold greater affinity than clarithromycin (B1669154) capes.gov.br. This enhanced potency of ketolides is partly due to a stronger interaction with the helix 35 loop of the 23S rRNA nih.gov.

The 3-keto group in ketolides, along with an extended alkyl-aryl side chain often present at the 11,12 position, can form alternative and more effective contacts with the ribosome, particularly with nucleotides like A752 and U2609 in 23S rRNA nih.govnih.govnih.govasm.orgplos.org. This is particularly important for binding to ribosomes of resistant pathogens where the interaction with domain V (e.g., A2058) is perturbed nih.govnih.gov. For example, the removal of this compound from erythromycin can result in an approximately 100-fold drop in drug binding affinity and loss of the A752 interaction nih.govnih.gov. However, the addition of an 11/12 extension in ketolides can strengthen binding by 10-fold, and position A752 becomes protected nih.gov.

The presence of the C3 this compound sugar is critical for the ability of macrolides to induce programmed ribosome stalling, which is a mechanism by which certain macrolide resistance genes, such as erm genes, are expressed researchgate.netnih.govresearchgate.netbiorxiv.org. The erm genes encode ribosomal methyltransferases that methylate adenosine (B11128) at position A2058 in the 23S rRNA, leading to the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype nih.govmdpi.comnih.gov.

This compound-lacking macrolides, like ketolides, dramatically impair the ribosome stalling capacity and, consequently, their erm-inducing activity, while still preserving their ability to inhibit protein synthesis and interfere with cell growth researchgate.netnih.govresearchgate.net. This inability of ketolides to promote ribosome stalling makes them poor inducers of some macrolide resistance genes, thereby increasing their spectrum of activity against certain resistant strains researchgate.netasm.orgplos.orgoup.comresearchgate.net. This is a significant advantage, as the induction of erm genes by older macrolides often leads to broad cross-resistance to MLSB antibiotics asm.orgoup.com.

A summary of the impact of 3-keto group substitution on ribosome affinity and MLSB resistance induction:

FeatureThis compound-Containing Macrolides (e.g., Erythromycin)Ketolides (this compound-Lacking) (e.g., Telithromycin)
Ribosome Affinity Lower affinity, relies on C3 this compound interaction with 2505 rcsb.orgfrontiersin.org and A2058/A2059 rcsb.org.Higher affinity (e.g., 10-fold greater than erythromycin A) capes.gov.br.
Key Ribosomal Contacts A2058, A2059, G2505, and A752 (enhanced modification) nih.gov.A2058, A2059, G2505, and A752 (protected), U2609 nih.govnih.govasm.orgplos.org.
Inducibility of MLSB Strong inducer of erm genes via ribosome stalling researchgate.netnih.govresearchgate.netbiorxiv.org.Poor inducer of erm genes due to impaired ribosome stalling researchgate.netnih.govresearchgate.netasm.orgplos.orgoup.comresearchgate.net.

Enzymatic Modification of this compound-Containing Macrolides by Resistance Enzymes

Enzymatic modification is another mechanism of macrolide resistance, primarily involving macrolide phosphotransferases (MPHs) and macrolide esterases (Eres) nih.gov. These enzymes alter the macrolide structure, preventing effective binding to the 50S ribosome nih.gov.

Macrolide phosphotransferases (MPHs) inactivate macrolides by phosphorylating the 2′-hydroxyl group of the desosamine (B1220255) sugar, which is essential for ribosome binding nih.govnih.govfrontiersin.org. While MPH enzymes generally target this position, their substrate specificity regarding the presence of this compound at C3 varies.

Some MPHs, like MPH(2′)-X, are able to effectively confer resistance to several this compound-containing macrolides nih.gov. However, others, such as MPH(2′)-IX from Paenibacillus sp. LC231 and MPH(2′)-XI from B. subtilis 168, are unable to confer resistance to macrolides with a C3 this compound in cell-based assays frontiersin.orgnih.gov. Interestingly, biochemical analysis for these latter enzymes showed that they can use C3 this compound-containing macrolides as substrates, but they cannot inactivate 14-membered and 15-membered lactone macrolides as efficiently as macrolides without this moiety frontiersin.orgnih.gov. This suggests that while the this compound may be modified or tolerated as a substrate, its presence can influence the efficiency of inactivation by certain MPH enzymes.

For example, MphI, an MPH from Paenibacillus sp. LC231, does not confer resistance to macrolides with a C3 this compound nih.govd-nb.info. Similarly, MphK from Bacillus subtilis 168 also does not confer resistance to C3 this compound macrolides nih.govd-nb.info. In contrast, MphB has been shown to inactivate both telithromycin (this compound-lacking) and azithromycin (B1666446) (this compound-containing) nih.gov.

The substrate specificity of MPH enzymes, particularly concerning the C3 this compound, can evolve. Studies have shown that narrow-range MPHs, such as MphI, may have lost the ability to modify C3 this compound macrolides, possibly due to a lack of selection pressure from diverse macrolide structures in their environment, coupled with neutral drift nih.govd-nb.info. Phylogenetic reconstruction studies suggest that MPH members with narrow substrate specificity cluster together, indicating that this specificity might be an evolved trait asm.org.

Research has identified that specific mutations, even those located outside the direct substrate-binding sites, can expand the substrate range of these enzymes by increasing conformational flexibility nih.gov. For instance, a binary mutation was identified that expanded the substrate range of an extant enzyme to include C3 this compound macrolides asm.org. This highlights the dynamic nature of resistance enzyme evolution, where subtle changes can lead to significant shifts in their ability to inactivate various macrolide structures, including those with and without this compound.

This compound's Role in Tissue Binding and Resistance Overcoming Strategies

While the primary focus of this compound's role in resistance mechanisms is its impact on ribosomal binding and enzyme susceptibility, its influence on pharmacokinetic properties, including tissue binding, can indirectly affect resistance overcoming strategies. The this compound ring at C3 has been reported to contribute to the metabolic instability of macrolides, as well as to drug efflux and inducible macrolide resistance service.gov.uk. Removing this compound and oxidizing the resultant hydroxyl group to a ketone (as in ketolides) yields more stable and desirable compounds scirp.orgservice.gov.uktaylorandfrancis.com. This improved stability and potentially altered tissue distribution can contribute to better drug efficacy and, by extension, better strategies to overcome resistance, although direct data on this compound's specific role in tissue binding related to resistance overcoming is less explicitly detailed in the provided search results. The enhanced stability and broader spectrum of action of ketolides, partly due to the absence of this compound, contribute to their improved clinical utility against resistant strains scirp.orgtaylorandfrancis.com.

Advanced Analytical Techniques in Cladinose Research

Spectroscopic Methodologies for Cladinose Structural Elucidation and Conformational Analysis

Spectroscopic techniques are fundamental tools for probing the molecular structure and conformation of this compound, both as an isolated sugar and as part of a larger macrolide structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed atomic-level structure and conformation of this compound in both solution and solid states.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide foundational information for structural verification. The chemical shifts of the protons and carbons in the this compound ring and its substituents are highly sensitive to their chemical environment, allowing for the confirmation of the sugar's identity. For example, in derivatives of macrolides, specific signals such as the doublet for the 5″-CH₃ group and the singlet for the 3″-CH₃ group are characteristic identifiers of the this compound moiety nih.gov.

2D NMR: Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity between different parts of the molecule. In the analysis of macrolide degradation products, HMBC spectra have been used to identify cross-peaks that confirm the formation of spiroketal systems involving carbon atoms that were originally part of or adjacent to the this compound linkage beilstein-journals.org. These techniques are invaluable for piecing together complex molecular architectures.

Solution and Solid-State NMR: The conformation of this compound can differ between the solution and solid phases. Solution NMR techniques, including Nuclear Overhauser Effect (NOE) experiments, help determine the spatial proximity of protons, revealing the predominant conformation of the sugar in various solvents nih.gov. It has been shown that the this compound sugar typically adopts a low-energy chair conformation asau.ru. Solid-state NMR (SSNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), provides insights into the structure and dynamics of this compound-containing macrolides in their crystalline or powdered form, which is often more relevant to their state in pharmaceutical formulations rsc.org. SSNMR studies have been used to analyze the spin-lattice relaxation times of carbon nuclei on the this compound moiety, offering detailed information on the relationship between molecular structure, dynamics, and biological activity rsc.org.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in the this compound Moiety of a Macrolide Analogue (600 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ/ppm)Multiplicity & Coupling Constant (J/Hz)Reference
5″-CH₃1.36d, J = 6.3 nih.gov
3″-CH₃1.20s nih.gov
5′-CH₃1.21d, J = 5.9 nih.gov

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound-containing compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with a "soft" ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. This accuracy allows for the unambiguous determination of a molecule's elemental formula. It is routinely used to confirm the successful synthesis of new macrolide analogues, where the calculated mass for a protonated molecule [M+H]⁺ is matched with the experimentally found value to within a few parts per million nih.gov.

Tandem Mass Spectrometry (MS/MS or MSⁿ): When coupled with liquid chromatography (LC-MS), tandem mass spectrometry is a powerful method for identifying and structuring elucidating unknown impurities or degradation products in bulk samples researchgate.net. In this technique, a precursor ion is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern often involves the characteristic loss of the this compound moiety, providing a clear signature for the presence of the sugar and helping to pinpoint the location of other molecular modifications researchgate.nettesisenred.netsemanticscholar.org. Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has also been used to elucidate the molecular mass of macrolide conjugates, although fragmentation of labile bonds can sometimes result in observing both the intact conjugate and the original macrolide mdpi.com.

Table 2: Characteristic FTIR Absorption Frequencies in this compound-Containing Macrolides
Functional GroupCharacteristic Peak (cm⁻¹)Vibrational ModeReference
Hydroxyl (-OH)~3450Stretching (H-bonded) scholarsresearchlibrary.com
Lactone Carbonyl (C=O)~1729Stretching scholarsresearchlibrary.com
Alkane (C-H)~1375Bending scholarsresearchlibrary.com

Crystallographic and Cryo-Electron Microscopy (Cryo-EM) Studies of this compound-Ribosome Complexes

Understanding the therapeutic action of macrolides requires visualizing how they, including the this compound sugar, interact with their target, the bacterial ribosome. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the premier techniques for obtaining this atomic-level information nih.gov.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful complementary and sometimes alternative technique to X-ray crystallography, especially for large and flexible complexes like the ribosome nih.gov. A specific cryo-EM method, microcrystal electron diffraction (MicroED), is capable of determining atomic structures from nanocrystals, which are often much easier to obtain than the large, well-ordered crystals required for X-ray diffraction nih.govresearchgate.net. MicroED has been successfully used to determine the structures of complex macrocycles containing this compound directly from their powder formulations, revealing their solid-state conformations nih.govresearchgate.net. These studies provide direct structural data that was previously inaccessible, confirming conformations where the this compound and desosamine (B1220255) sugars are oriented relative to the macrolactone core nih.govresearchgate.net.

Computational Modeling and Molecular Dynamics Simulations for this compound-Ligand Interactions

Computational methods provide a dynamic perspective that complements the static images from crystallography and the solution-state averages from NMR. Molecular dynamics (MD) simulations, in particular, are used to explore the behavior of this compound-containing macrolides and their interactions with targets like the ribosome over time.

Force Field Parametrization: A critical prerequisite for accurate MD simulations is the development of a reliable force field—a set of parameters that defines the potential energy of the system. Specific parameters for the unique chemical groups in this compound, such as its sterically hindered ether and hydroxyl groups, have been developed to accurately model its behavior in simulations nih.gov. This process involves quantum mechanical calculations to determine appropriate partial atomic charges and dihedral parameters nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide detailed, atomistic insights into how macrolides interact with the ribosome osti.gov. These simulations can reveal the role of dynamics and water molecules, which are not typically observed in static crystal structures, and can help explain how mutations in the ribosome confer resistance nih.gov. Simulations have been used to study the binding mechanisms of macrolides, confirming that the desosamine and lactone ring groups are critical for binding, but also highlighting the contribution of the this compound moiety nih.gov. By predicting how changes to the this compound sugar might affect binding, these computational models serve as a powerful tool for the rational design of new, more effective antibiotics nih.gov.

Future Prospects and Research Directions for Cladinose

Design and Synthesis of Next-Generation Cladinose Analogues for Novel Therapeutic Agents

The modification of the this compound moiety, particularly at the C3 position of macrolactone rings, has been a central strategy in developing improved macrolide antibiotics and exploring novel therapeutic agents. A significant advancement has been the development of ketolides, a third and fourth generation of macrolides, where the L-cladinose sugar at the C3 position is replaced by a keto group nih.govejbps.cometsu.eduasm.orgnih.govresearchgate.net. This modification enhances acid stability and broadens the spectrum of activity, particularly against macrolide-resistant strains nih.govejbps.cometsu.edu.

Rational design approaches, increasingly incorporating computational predictions, are crucial for screening and prioritizing macrolide derivatives. For instance, acylide replacements of the this compound moiety of clarithromycin (B1669154) have been investigated using computational methods to predict solubility, membrane permeability, and ribosome binding affinity, leading to the identification of promising candidates with improved antibacterial activity pnas.org. These computational strategies enable faster and more efficient drug development by creating targeted substance libraries pnas.org.

Beyond antibacterial applications, this compound replacement analogues have been explored for other therapeutic purposes. For example, the design and synthesis of 11,12-cyclic carbamate (B1207046) derivatives of 6-O-methylerythromycin A, where this compound was replaced, led to novel nonpeptide LHRH antagonists acs.org.

Further research has focused on modifying the this compound moiety in 16-membered macrolides. The synthesis of 4-O-acyl-L-cladinose analogues has demonstrated improved therapeutic effects and pharmacokinetics in preclinical models researchgate.netnih.govnih.gov. Specifically, introducing a methyl group on the 3''-hydroxyl group of midecamycin (B1676577) A1 has been shown to enhance its antibacterial activity nih.gov. Interestingly, novel azithromycin (B1666446) analogues obtained through epimerization on the this compound sugar have shown the ability to retain anti-inflammatory properties while significantly diminishing antibacterial activity, highlighting the potential for dissociating these two effects through targeted structural modifications nih.gov.

Table 1: Examples of this compound Analogues and Their Therapeutic Focus

Analogue Type / ModificationCore MacrolideTherapeutic FocusKey Structural Change
KetolidesErythromycin (B1671065) AAntibacterialC3 this compound replaced by keto group nih.govejbps.com
AcylidesClarithromycinAntibacterialC3 this compound replaced by aryl acetic acid derivative pnas.org
11,12-cyclic carbamate derivatives6-O-methylerythromycin ALHRH AntagonismThis compound replacement acs.org
4-O-acyl-L-cladinose analogues16-membered macrolides (e.g., Midecamycin A1)Antibacterial4-O-acylation, 3''-methylation researchgate.netnih.govnih.gov
Epimerized Azithromycin AnaloguesAzithromycinAnti-inflammatory5''-epimerization on this compound nih.gov

Harnessing this compound Biosynthesis for Diverse Chemical Space Exploration

The intricate biosynthetic pathways responsible for producing this compound and its integration into macrolide structures offer significant opportunities for expanding chemical diversity and generating novel compounds. Advances in molecular biology and genetics of macrolide-producing organisms, particularly Streptomyces species, have made directed biosynthesis and combinatorial biosynthesis feasible on a large scale researchgate.nettandfonline.com.

This involves:

Enzymatic modifications: Understanding and manipulating the enzymes involved in this compound biosynthesis allows for the introduction of new functional groups or the alteration of existing ones, leading to novel this compound analogues with altered biological properties ontosight.ai.

Polyketide synthase (PKS) engineering: Macrolides are polyketides, and their core macrocyclic lactone rings are assembled by PKS enzymes. By engineering these PKS systems, it is possible to generate hybrid macrolide structures with modified aglycone parts, which can then be further diversified by attaching modified this compound sugars frontiersin.org.

De novo synthesis: Complementary to biosynthesis, total or de novo chemical synthesis of macrolides and their this compound components allows for the creation of compounds not accessible through fermentation or semi-synthesis nih.govfrontiersin.org. This approach can yield diverse structures by assembling simple chemical building blocks nih.gov.

Replacement of this compound moiety: The ability to replace the this compound moiety with more synthetically accessible groups, such as aryl acetic acid derivatives to form acylides, opens up new avenues for chemical diversification and optimization pnas.org. This strategy streamlines the synthesis process and allows for a broader exploration of the chemical space around the macrolide core pnas.org.

By harnessing these biosynthetic and synthetic strategies, researchers can systematically explore a vast chemical space, leading to the discovery of new macrolide antibiotics with improved efficacy, reduced resistance, and potentially novel mechanisms of action.

Expanding the Biological Utility of this compound Beyond Antibacterial Applications (e.g., Anti-inflammatory Properties)

While primarily known for their antibacterial activity, this compound-containing macrolides exhibit a range of non-antibacterial properties, most notably anti-inflammatory and immunomodulatory effects. This expanded biological utility presents significant opportunities for repurposing existing macrolides and designing new analogues for non-infectious diseases.

Key non-antibacterial properties include:

Anti-inflammatory effects: Macrolides such as erythromycin A, clarithromycin, roxithromycin, dirithromycin, and azithromycin, all of which contain L-cladinose, have demonstrated anti-inflammatory properties oup.com. These effects are distinct from their antibacterial action and have shown clinical benefits in various airway diseases, including asthma, diffuse panbronchiolitis (DPB), cystic fibrosis, and chronic obstructive pulmonary disease nih.govoup.comnih.govwikidoc.orgiosrjournals.org. The anti-inflammatory action of macrolides is thought to involve several mechanisms, such as:

Accumulation in leukocytes, leading to concentrations significantly higher than therapeutic serum levels oup.com.

Modulation of cytokine synthesis, including the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6, IL-8) and the promotion of anti-inflammatory cytokines (e.g., IL-10) oup.comnih.goviosrjournals.org.

Reduction of oxidant molecules (e.g., hydrogen peroxide, nitric oxide, superoxide) oup.com.

Alteration of adhesion molecules, degranulation of phagolysosomes, and chemotaxis oup.com.

Inhibition of cyclooxygenase-2 (COX-2), thereby preventing prostaglandin (B15479496) synthesis biosynth.com.

Immunomodulatory effects: Macrolides influence the immune system by affecting transcription factors like NF-κB, co-stimulatory particles (CD80), and adhesion molecules (ICAM-1) nih.gov.

Prokinetic activity: Some macrolides, like erythromycin, possess prokinetic effects by binding to and activating the motilin receptor, which can be useful in treating gastrointestinal motility disorders researchgate.net.

The observation that the antibacterial and anti-inflammatory activities of macrolides can be dissociated through specific chemical modifications is particularly significant. For example, novel azithromycin analogues have been developed where antibacterial activity is abolished, but anti-inflammatory and pharmacokinetic properties are retained, suggesting that neither the 2'-hydroxyl group nor this compound plays a critical role in the anti-inflammatory target binding nih.gov. This opens the door for designing "non-antibiotic macrolides" that can be used for long-term treatment of chronic inflammatory conditions without contributing to antibiotic resistance nih.gov.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Drug Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and development, offering unprecedented opportunities to accelerate research into this compound and macrolide compounds. These computational approaches are being applied across the entire drug development pipeline, from target identification to lead optimization.

Key applications of AI and ML in this compound research and drug design include:

Accelerated Drug Design and Optimization: AI/ML algorithms can rapidly analyze vast chemical spaces to identify novel this compound analogues or macrolide derivatives with desired properties, such as improved binding affinity to bacterial ribosomes or specific anti-inflammatory targets pnas.orgnih.govfarmaciajournal.commednexus.orgnih.govwiley.com. This includes de novo drug design, where AI can generate entirely new molecular structures farmaciajournal.comnih.govwiley.com.

Prediction of Pharmacokinetic and Pharmacodynamic Properties: AI models can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles early in the development process, reducing costly experimental failures pnas.orgfarmaciajournal.com.

Understanding and Overcoming Resistance: ML can analyze large datasets of bacterial resistance mechanisms, identifying patterns and predicting how new this compound modifications might evade or overcome existing resistance pathways pnas.orgfarmaciajournal.com. This can inform the design of macrolides that are less prone to inducing resistance or are effective against multi-drug resistant strains.

Biosynthesis Pathway Prediction and Engineering: AI can be used to model and predict the outcomes of genetic modifications in macrolide-producing microorganisms, facilitating the directed biosynthesis of novel this compound-containing compounds farmaciajournal.com.

High-Throughput Virtual Screening: AI-powered virtual screening can quickly evaluate millions of compounds against specific targets, significantly reducing the time and resources required for experimental screening nih.govnih.gov.

Data Analysis and Pattern Recognition: With the increasing volume of experimental data, AI and ML are essential for extracting meaningful insights, recognizing complex patterns, and identifying correlations that might be missed by traditional analytical methods nih.govnih.gov.

The rational design approach, bolstered by AI and ML, allows for the computational screening of macrolide derivatives based on predicted solubility, membrane permeability, and binding affinity toward the ribosome, thus creating highly enriched libraries of compounds with antibacterial activity pnas.org. Despite challenges related to data quality and algorithmic biases, the transformative potential of AI and ML in this compound research and drug design is undeniable, promising a more efficient and successful future for pharmaceutical development farmaciajournal.commednexus.orgnih.gov.

Q & A

Q. Table 1: Common Analytical Techniques for this compound Characterization

TechniqueApplicationKey Parameters
NMRStructural elucidationChemical shifts (δ), coupling constants (J)
X-ray CrystallographyAbsolute configurationResolution (<1.0 Å), R-factor
HPLC-UVPurity assessmentColumn type (C18), mobile phase gradient

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